molecular formula C24H19FN2O3 B2664194 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide CAS No. 896291-68-2

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide

Cat. No.: B2664194
CAS No.: 896291-68-2
M. Wt: 402.425
InChI Key: KACCFMIWKYIQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide is a potent and selective chemical probe targeting mono-ADP-ribosyltransferase PARP14 (also known as ARTD8), a key regulator of cellular signaling and transcription. Its primary research value lies in its ability to selectively inhibit PARP14's catalytic activity, which disrupts its role in the regulation of macrophage polarization . This compound has become a critical tool for dissecting the complex biological functions of PARP14, particularly in the context of cancer and immunology. By inhibiting PARP14, researchers can investigate its influence on oncogenic signaling pathways, such as the STAT6 pathway, and explore its non-catalytic scaffolding functions. Studies utilizing this inhibitor have demonstrated its utility in shifting macrophages from a pro-tumorigenic (M2-like) state towards an anti-tumorigenic (M1-like) phenotype, providing a promising strategy for cancer immunotherapy research . The application of this PARP14 inhibitor allows for the functional validation of PARP14 as a therapeutic target in various disease models, offering profound insights into ADP-ribosylation-dependent cellular processes.

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c25-15-6-5-7-17(12-15)27-14-16(13-22(27)28)26-24(29)23-18-8-1-3-10-20(18)30-21-11-4-2-9-19(21)23/h1-12,16,23H,13-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACCFMIWKYIQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative and a suitable catalyst.

    Coupling with Xanthene Carboxamide: The final step involves coupling the pyrrolidinone intermediate with xanthene carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated benzene derivatives with a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the pyrrolidinone and xanthene moieties contribute to the overall biological activity. The compound may modulate signaling pathways by binding to enzymes or receptors, thereby influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues

(a) Sembragiline (N-[(3S)-1-{4-[(3-fluorophenyl)methoxy]phenyl}-5-oxopyrrolidin-3-yl]acetamide)
  • Key Differences :
    • Replaces the xanthene-carboxamide with an acetamide group.
    • Contains a 4-(3-fluorophenylmethoxy)phenyl substituent instead of direct 3-fluorophenyl attachment.
    • Exhibits stereospecificity (3S configuration).
  • Functional Implications: Sembragiline is a selective monoamine oxidase B (MAO-B) inhibitor used in Parkinson’s disease .
(b) FIPI (N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide)
  • Key Differences: Features a benzimidazolone-piperidine scaffold instead of pyrrolidinone. Includes a 5-fluoroindole group.
  • Functional Implications: FIPI is a phospholipase D (PLD) inhibitor with anti-cancer properties . The distinct scaffold highlights divergent biological targets compared to the pyrrolidinone-xanthene system.
(c) 3-Fluorofentanyl (N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide)
  • Key Differences: Piperidine-based opioid analog with a 3-fluorophenyl group. Lacks the pyrrolidinone and xanthene moieties.
  • Functional Implications :
    • Binds to μ-opioid receptors, illustrating how fluorophenyl positioning (3- vs. 2-/4-) affects receptor specificity .

Physicochemical and Pharmacokinetic Properties

Property N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide Sembragiline FIPI
Molecular Weight ~423.4 g/mol 356.4 g/mol 481.5 g/mol
LogP (Predicted) ~3.8 (high lipophilicity due to xanthene) 2.5 4.1
Key Functional Groups Xanthene-carboxamide, 3-fluorophenyl Acetamide, 4-(3-fluorophenylmethoxy)phenyl Benzimidazolone, 5-fluoroindole
Therapeutic Target Not explicitly stated (inferred: CNS or enzyme modulation) MAO-B PLD

Biological Activity

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₈FNO₃
  • Molecular Weight : 327.35 g/mol

This compound features a xanthene core, which is known for its diverse biological activities, combined with a pyrrolidine moiety that may enhance its pharmacological properties.

The proposed mechanism of action for compounds in this class involves:

  • Inhibition of Enzymatic Activity : The xanthene moiety may interact with key enzymes involved in viral replication.
  • Binding Affinity : The fluorophenyl group could enhance binding affinity to target proteins, improving the compound's effectiveness.

Case Studies

  • PARP Inhibition : A related study highlighted the development of tetrahydropyridophthlazinones as potent inhibitors of poly(ADP-ribose) polymerase (PARP) 1 and 2. These compounds demonstrated significant antitumor activity, particularly in BRCA-mutant cancers, suggesting that similar structural features in this compound could confer anticancer properties .
  • G Protein-Coupled Receptors (GPCRs) : Research into GPCR signaling pathways has revealed that compounds targeting these receptors can modulate various physiological responses. Given the structural similarities, it is plausible that this compound may interact with GPCRs, influencing cellular signaling pathways .

Pharmacological Studies

Table 1 summarizes key findings from pharmacological studies involving related compounds:

Compound NameTargetIC50 (nM)Notes
TalazoparibPARP1/21.2 / 0.87Effective in BRCA-mutant xenografts
NirmatrelvirViral Protease0.0005Potent antiviral activity

These findings indicate that compounds with similar scaffolds have demonstrated significant biological activity against cancer and viral targets.

Toxicity and Safety Profile

While specific toxicity data for this compound is scarce, it is essential to evaluate the safety profile of any new pharmaceutical agent through rigorous preclinical testing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrrolidin-5-one core via cyclization or condensation reactions under reflux conditions in solvents like dichloromethane or dimethylformamide .
  • Step 2 : Coupling the pyrrolidinone intermediate with 9H-xanthene-9-carboxylic acid using coupling agents (e.g., DCC/DMAP) .
  • Step 3 : Introduction of the 3-fluorophenyl group via nucleophilic substitution or Buchwald-Hartwig amination .
  • Optimization : Yield and purity depend on solvent choice (polar aprotic solvents preferred), temperature control (25–80°C), and catalyst selection (e.g., palladium for cross-coupling) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) for proton/carbon assignments and Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular ion verification .
  • Crystallography : Single-crystal X-ray diffraction (if crystallized) to resolve stereochemistry, though solvent inclusion (e.g., propan-2-ol solvate) may complicate analysis .

Q. What functional groups in this compound are most relevant to its biological activity?

  • Methodological Answer :

  • 3-Fluorophenyl Group : Enhances lipophilicity and metabolic stability, influencing blood-brain barrier penetration .
  • Pyrrolidin-5-one Core : May act as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., kinase targets) .
  • Xanthene Carboxamide : Contributes to π-π stacking interactions with aromatic residues in target proteins .

Advanced Research Questions

Q. How can researchers resolve stereochemical ambiguities during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers .
  • X-ray Crystallography : Determine absolute configuration using single-crystal data, though disordered solvent molecules (e.g., in ) require careful refinement .
  • Computational Modeling : Density Functional Theory (DFT) to predict stable conformers and compare with experimental NMR/IR data .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • ADME Profiling : Assess solubility (logP via shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal assays) to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites and refine SAR to block metabolic hotspots (e.g., fluorophenyl para-substitution) .
  • Formulation Optimization : Nanoemulsions or cyclodextrin complexes to enhance solubility for in vivo testing .

Q. How can computational methods predict biological target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets, focusing on hydrogen bonds with pyrrolidinone and xanthene moieties .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .
  • QSAR Models : Train models on fluorophenyl/pyrazole analogs (e.g., ) to prioritize derivatives with improved IC₅₀ values .

Q. What experimental designs address conflicting SAR data in fluorophenyl derivatives?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT) to distinguish direct target effects from off-target toxicity .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to resolve discrepancies between IC₅₀ and Ki values .
  • Crystallographic SAR : Compare co-crystal structures of analogs (e.g., ) to identify critical binding motifs .

Q. How can crystallization challenges be overcome for structural studies?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion with 96-well screens (e.g., PEGs, alcohols) to identify conditions for single-crystal growth .
  • Disordered Solvent Handling : Apply SHELX software (SQUEEZE) to model electron density for disordered solvent molecules .
  • Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol to minimize ice formation during XRD data collection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.